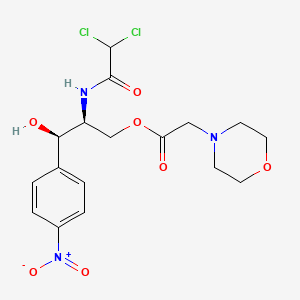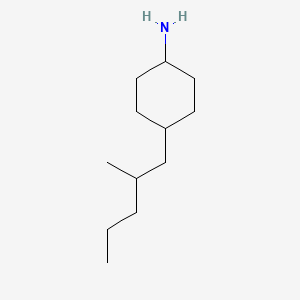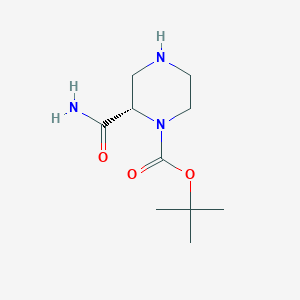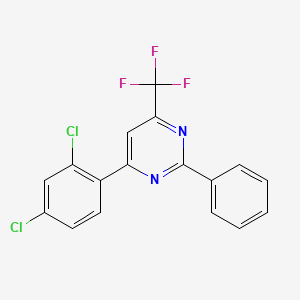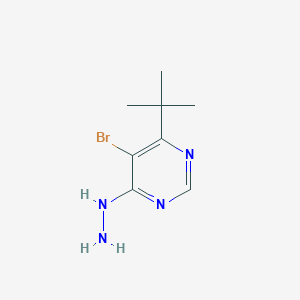
5-Bromo-4-tert-butyl-6-hydrazinylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-tert-butyl-6-hydrazinylpyrimidine is a pyrimidine derivative with the molecular formula C8H13BrN4. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 4th position, and a hydrazinyl group at the 6th position on the pyrimidine ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-tert-butyl-6-hydrazinylpyrimidine typically involves the bromination of 4-tert-butyl-6-hydrazinylpyrimidine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-4-tert-butyl-6-hydrazinylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation Reactions: Azo compounds.
Reduction Reactions: Amines.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
5-Bromo-4-tert-butyl-6-hydrazinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer and antiviral agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Bromo-4-tert-butyl-6-hydrazinylpyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
4-tert-Butyl-6-hydrazinylpyrimidine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-4-methyl-6-hydrazinylpyrimidine: Contains a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.
5-Bromo-4-tert-butyl-6-amino-pyrimidine: Has an amino group instead of a hydrazinyl group, altering its hydrogen bonding capabilities.
Uniqueness
5-Bromo-4-tert-butyl-6-hydrazinylpyrimidine is unique due to the combination of the bromine atom, tert-butyl group, and hydrazinyl group on the pyrimidine ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications.
特性
CAS番号 |
3438-57-1 |
|---|---|
分子式 |
C8H13BrN4 |
分子量 |
245.12 g/mol |
IUPAC名 |
(5-bromo-6-tert-butylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C8H13BrN4/c1-8(2,3)6-5(9)7(13-10)12-4-11-6/h4H,10H2,1-3H3,(H,11,12,13) |
InChIキー |
CMBJTROISPRCLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=NC=N1)NN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



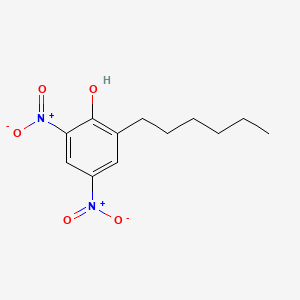
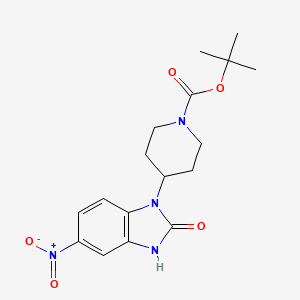
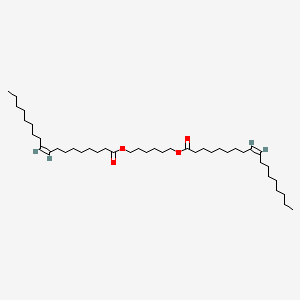
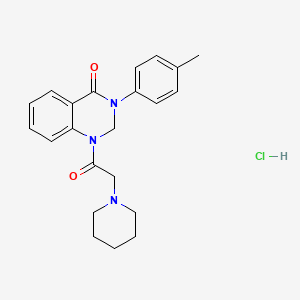
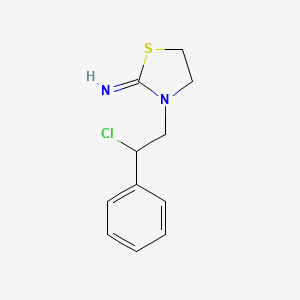
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
